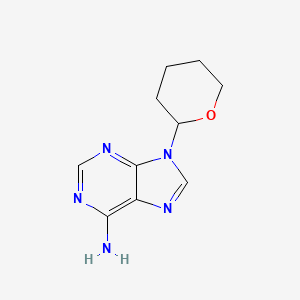

9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38728. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNWAGKQIUHFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274344 | |

| Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-67-4 | |

| Record name | 7306-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Tetrahydropyranyl)adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, a protected form of adenine. The tetrahydropyranyl (THP) group is a common protecting group for the N-H functionality in purines, employed to prevent unwanted side reactions during further chemical modifications of the molecule. This guide outlines the chemical principles, experimental procedures, and data analysis involved in this synthesis.

Overview of the Synthesis

The synthesis of this compound is achieved through the direct N9-alkylation of adenine with 3,4-dihydro-2H-pyran (DHP). This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), in an aprotic solvent. The THP group is selectively introduced at the N9 position of the purine ring due to its higher nucleophilicity compared to the exocyclic amino group.

Reaction Scheme:

Figure 1: Chemical reaction for the synthesis of 9-THP-adenine.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Adenine | Reagent Grade, ≥99% | Sigma-Aldrich |

| 3,4-Dihydro-2H-pyran (DHP) | ≥97% | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Sigma-Aldrich |

| Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Synthetic Procedure

A suspension of adenine (1.35 g, 10 mmol) in anhydrous dioxane (50 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stir bar. To this suspension, 3,4-dihydro-2H-pyran (1.82 mL, 20 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) are added. The reaction mixture is then heated to reflux with stirring.

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate. The reaction is typically complete within 24-48 hours.

Work-up and Purification

After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in ethyl acetate (100 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst, followed by a wash with brine (50 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| Adenine | C₅H₅N₅ | 135.13 | 1.0 |

| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 2.0 |

| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 0.1 |

| This compound | C₁₀H₁₃N₅O | 219.24 | - |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Physical Appearance | White solid |

| Melting Point | 188-190 °C |

| Yield | Typically 70-85% |

| ¹H NMR (CDCl₃, ppm) | δ 8.35 (s, 1H), 7.90 (s, 1H), 6.05 (br s, 2H), 5.70 (dd, 1H), 4.15 (m, 1H), 3.75 (m, 1H), 2.10-1.60 (m, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 155.8, 152.9, 150.7, 141.5, 119.8, 82.5, 68.0, 31.5, 25.0, 22.8 |

| Mass Spectrum (ESI-MS) | m/z 220.1 [M+H]⁺ |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis and the logical relationship of the components.

An In-depth Technical Guide on the Physicochemical Properties of 9-(Tetrahydropyranyl)adenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-(tetrahydropyranyl)adenine (THP-adenine), a key intermediate in synthetic organic chemistry and drug discovery. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents visualizations to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties of 9-(Tetrahydropyranyl)adenine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₅O | Supplier Data[1] |

| Molecular Weight | 219.24 g/mol | Supplier Data[1] |

| Physical Form | White to pale yellow powder or crystal | Supplier Data |

| Purity | ≥97% | Supplier Data[1] |

| Predicted LogP | 1.1076 | Computational Prediction[1] |

| Topological Polar Surface Area (TPSA) | 78.85 Ų | Computational Prediction[1] |

| Storage Conditions | 2-8°C, protect from light, inert atmosphere | Supplier Data |

Synthesis and Experimental Protocols

The synthesis of 9-(tetrahydropyranyl)adenine can be approached through several synthetic routes. A common strategy involves the direct alkylation of adenine with a suitable tetrahydropyranylating agent. While a specific, detailed experimental protocol for the direct synthesis of 9-(tetrahydropyranyl)adenine is not explicitly detailed in the searched literature, a general procedure can be inferred from the synthesis of related compounds, such as 6-chloro-9-(tetrahydro-2-pyranyl)purine.

A plausible synthetic pathway is the reaction of adenine with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition of the purine to the activated double bond of DHP.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of adenine in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Addition of Reagent: Slowly add an excess of 3,4-dihydro-2H-pyran to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 9-(tetrahydropyranyl)adenine.

Spectroscopic Data

While specific experimental spectra for 9-(tetrahydropyranyl)adenine are not widely published, the expected spectroscopic features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adenine ring protons (typically in the aromatic region, δ 7.5-8.5 ppm), the anomeric proton of the THP ring (δ ~5.5-6.0 ppm), and the methylene protons of the THP ring (δ ~1.5-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the purine ring and the five distinct carbon environments of the tetrahydropyran ring.

Infrared (IR) Spectroscopy:

The IR spectrum would likely exhibit characteristic absorption bands for:

-

N-H stretching vibrations of the amino group in the adenine moiety (around 3300-3100 cm⁻¹).

-

C-H stretching vibrations of the purine and THP rings (around 3000-2850 cm⁻¹).

-

C=N and C=C stretching vibrations of the purine ring (in the 1650-1450 cm⁻¹ region).

-

C-O stretching of the tetrahydropyran ether linkage (around 1100-1000 cm⁻¹).

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (219.24 g/mol ). Fragmentation patterns would likely involve the loss of the tetrahydropyranyl group.

Logical Relationships in Synthesis

The synthesis of 9-substituted purine derivatives often involves a multi-step process where protecting groups play a crucial role. The tetrahydropyranyl group is a common choice for protecting the N9 position of purines, allowing for selective reactions at other positions of the molecule.

This guide serves as a foundational resource for professionals working with 9-(tetrahydropyranyl)adenine. Further experimental investigation is warranted to fully elucidate its physicochemical profile.

References

An In-depth Technical Guide to 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (CAS 7306-67-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, with the CAS number 7306-67-4, is a synthetic derivative of the purine base adenine. This compound, also known as 9-(THP)-adenine, is characterized by the presence of a tetrahydropyranyl (THP) group attached to the N9 position of the adenine core. While extensive biological data for this specific molecule is limited in publicly accessible literature, its structural features suggest potential applications in medicinal chemistry and drug development. The THP group is a well-established protecting group in organic synthesis, particularly in nucleoside and nucleotide chemistry, valued for its stability under various conditions and its straightforward removal.[1][2] Furthermore, the modification of the N9 position of adenine is a common strategy in the development of bioactive molecules, including antiviral and anticancer agents, as well as cytokinins.[3][4][5][6][7]

This technical guide provides a summary of the available physicochemical data for 9-(THP)-adenine, a general experimental protocol for the synthesis of related 9-substituted purines, and a discussion of the potential significance of the THP modification in the context of drug discovery and development.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 7306-67-4 | Multiple |

| Molecular Formula | C₁₀H₁₃N₅O | Multiple |

| Molecular Weight | 219.24 g/mol | Multiple |

| Synonyms | 9-(THP)-adenine, 9-(Tetrahydropyran-2-yl)adenine | Multiple |

| Appearance | White Crystalline Powder | [8] |

| Purity | ≥97% (typical) | Multiple |

| Solubility | Soluble in Ethanol | [8] |

Synthesis and Experimental Protocols

A representative protocol for the synthesis of a related compound, N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine, is described and can be adapted.[9] The synthesis generally proceeds in two main steps: the protection of the N9 position of a purine derivative, followed by substitution at another position (in this case, the N6 position). For 9-(THP)-adenine itself, a more direct approach would involve the reaction of adenine with 3,4-dihydro-2H-pyran under acidic catalysis.

General Experimental Protocol: Synthesis of 9-Substituted Adenine Derivatives

This protocol is a generalized procedure based on common organic synthesis techniques for N9-alkylation of purines.

Materials:

-

Adenine

-

3,4-Dihydro-2H-pyran

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, Acetonitrile)

-

Acid catalyst (e.g., p-Toluenesulfonic acid)

-

Stirring apparatus

-

Reaction vessel with reflux condenser

-

Purification system (e.g., column chromatography)

Procedure:

-

Adenine is suspended in an anhydrous solvent such as DMF in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the suspension.

-

3,4-Dihydro-2H-pyran is added to the reaction mixture, typically in a slight molar excess.

-

The reaction mixture is heated and stirred. The reaction temperature and time will vary depending on the specific substrates and solvent used, but a typical range is 50-80°C for several hours.

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

-

The structure and purity of the final product are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role of the Tetrahydropyranyl (THP) Group in Drug Development

The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl and amino functionalities in organic synthesis.[1][2] Its utility in the context of drug development, particularly with nucleoside analogs, is significant.

Key Features of the THP Protecting Group:

-

Stability: The THP ether is stable to a wide range of reaction conditions, including strongly basic, organometallic, and reducing/oxidizing reagents.[10] This allows for chemical modifications at other positions of the molecule without affecting the protected group.

-

Introduction and Removal: It can be readily introduced by reacting an alcohol or amine with 3,4-dihydro-2H-pyran under acidic conditions.[10] Conversely, it can be removed under mild acidic conditions, which is advantageous for sensitive molecules.[1][10]

-

Solubility: The introduction of a THP group can increase the solubility of a molecule in organic solvents, which can be beneficial for synthesis and purification processes.[11]

In the context of 9-(THP)-adenine, the THP group can be envisioned as either a stable modification to the adenine core or as a protecting group that can be removed in a later synthetic step to yield an N9-unsubstituted or differently substituted adenine derivative.

Caption: Synthetic utility of the THP group on adenine.

Biological Activity of Related 9-Substituted Adenine Derivatives

While specific biological activity data for 9-(THP)-adenine is scarce, the broader class of 9-substituted adenine derivatives has been extensively explored in drug discovery, yielding compounds with a range of therapeutic applications.

-

Antiviral Activity: Many potent antiviral drugs are 9-substituted adenine analogs. A prominent example is Adefovir (PMEA), an acyclic nucleoside phosphonate used to treat hepatitis B virus (HBV) infections.[5] Tenofovir (PMPA) is another crucial antiviral medication for both HIV and HBV.[5] The structural modifications at the N9 position are critical for their mechanism of action, which often involves the inhibition of viral polymerases.[4]

-

Anticancer Activity: Various 9-substituted purines have been investigated for their potential as anticancer agents.[6][7] For instance, certain (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purine derivatives have shown significant activity against human breast cancer cell lines.[7]

-

Cytokinin Activity: Cytokinins are a class of plant growth hormones that are often N6,9-disubstituted adenine derivatives.[3][12][13] For example, N-Benzyl-9-(tetrahydropyranyl)-adenine is a synthetic cytokinin that promotes branching and growth in various plants.[8][9] The substitution at the N9 position can influence the biological activity and metabolic stability of these compounds.[14]

Caption: Biological activities of 9-substituted adenines.

Conclusion and Future Directions

This compound (CAS 7306-67-4) is a readily synthesizable adenine derivative. While detailed biological characterization of this specific compound is not widely reported, its structure is of interest to researchers in drug development and medicinal chemistry. The THP moiety can serve as a stable protecting group, enabling the synthesis of more complex adenine analogs. Furthermore, the extensive research into other 9-substituted adenines highlights the potential for discovering novel bioactive compounds by modifying this position.

Future research on 9-(THP)-adenine could involve:

-

Biological Screening: Evaluating its activity in various assays, such as antiviral, anticancer, and cytokinin assays, to determine its biological profile.

-

Prodrug Strategies: Investigating whether the THP group can be enzymatically or chemically cleaved in a biological system to release adenine, potentially acting as a prodrug.

-

Analogue Synthesis: Using 9-(THP)-adenine as a scaffold to synthesize a library of novel adenine derivatives with modifications at other positions of the purine ring or on the THP group itself.

This guide provides a foundational understanding of 9-(THP)-adenine, and it is hoped that it will stimulate further research into the potential applications of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 3. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rpicorp.com [rpicorp.com]

- 9. N-Benzyl-9-(tetrahydropyranyl)-adenine (BPA) | Duchefa Biochemie [duchefa-biochemie.com]

- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Harnessing cytokinins with chemistry: new frontiers and challenges for precision plant growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Metabolism and Biological Activity of a 9-Substituted Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential biological significance of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound, also known as 9-(tetrahydropyran-2-yl)adenine, is a derivative of adenine, a fundamental component of nucleic acids. The key structural feature is the substitution of a tetrahydropyran (THP) group at the N9 position of the purine ring. The THP group is often used as a protecting group in organic synthesis due to its stability under various conditions and its straightforward introduction and removal.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7306-67-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃N₅O | [1][2][3] |

| Molecular Weight | 219.24 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 9-(tetrahydropyran-2-yl)adenine, 6-amino-9-(tetrahydropyran-2-yl)purine | [1] |

| SMILES | NC1=C2N=CN(C3CCCCO3)C2=NC=N1 | [1][3] |

| InChI Key | ATNWAGKQIUHFQP-UHFFFAOYSA-N |

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves a two-step process starting from 6-chloropurine. This method is advantageous due to the commercial availability of the starting materials and generally good yields.

Synthesis of 9-(Tetrahydro-2H-pyran-2-yl)-6-chloro-9H-purine

This initial step involves the protection of the N9 position of 6-chloropurine with a tetrahydropyran group.

-

Materials: 6-chloropurine, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (p-TsOH) or other suitable acid catalyst, and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dioxane.

-

Procedure:

-

Suspend 6-chloropurine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of p-TsOH to the suspension.

-

Slowly add a slight excess of 3,4-dihydro-2H-pyran to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a mild base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 9-(Tetrahydro-2H-pyran-2-yl)-6-chloro-9H-purine.

-

Synthesis of this compound

The final step is the amination of the 6-chloro intermediate.

-

Materials: 9-(Tetrahydro-2H-pyran-2-yl)-6-chloro-9H-purine, concentrated ammonia solution (or a solution of ammonia in an alcohol), and a suitable solvent like ethanol or isopropanol.

-

Procedure:

-

Dissolve the 9-(Tetrahydro-2H-pyran-2-yl)-6-chloro-9H-purine in the chosen alcoholic solvent in a sealed pressure vessel.

-

Add an excess of concentrated ammonia solution.

-

Heat the mixture at a temperature typically ranging from 80 to 120 °C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction vessel to room temperature and carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

-

An alternative approach for the N9-alkylation of adenine is the Mitsunobu reaction, which allows for the coupling of an alcohol (tetrahydropyran-2-ol in this case) with adenine in the presence of a phosphine and an azodicarboxylate.

Characterization Data

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Signals for the purine protons (H2 and H8).- A broad singlet for the amine (-NH₂) protons.- A multiplet for the anomeric proton of the THP ring (H-2').- A series of multiplets for the remaining methylene protons of the THP ring. |

| ¹³C NMR | - Resonances for the carbon atoms of the purine ring.- A signal for the anomeric carbon of the THP ring.- Signals for the methylene carbons of the THP ring. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (219.24 g/mol ). |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary amine.- C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.- C=N and C=C stretching vibrations characteristic of the purine ring.- C-O-C stretching for the ether linkage in the THP ring. |

Biological Significance and Drug Development Potential

While specific biological activities for this compound are not extensively documented in publicly available literature, the core structure is present in molecules with significant biological activities, suggesting its potential as a scaffold in drug discovery.

Derivatives of this compound have been explored for various therapeutic applications:

-

Cytokinin Activity: N9-substituted purines, including those with a tetrahydropyranyl group, have been investigated as synthetic cytokinins, which are plant hormones that regulate cell growth and division.[1][4]

-

Anticancer and Kinase Inhibition: The purine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Notably, a structurally related compound, AZD7648, which features a 9-(tetrahydro-2H-pyran-4-yl) moiety, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy.[5][6][7]

Visualizations

Synthetic Workflow

Caption: Synthetic route to this compound.

DNA-PK Signaling Pathway Inhibition

Caption: Inhibition of the DNA-PK pathway by purine-based compounds.

References

- 1. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 9-(THP)-adenine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-(Tetrahydropyran-2-yl)adenine [9-(THP)-adenine], a modified nucleobase of significant interest in pharmaceutical and biochemical research. Due to the limited availability of specific quantitative solubility data for 9-(THP)-adenine in the public domain, this guide leverages data for the parent compound, adenine, as a close structural analog. It further presents a detailed, industry-standard experimental protocol for determining the thermodynamic solubility of 9-(THP)-adenine in various organic solvents, enabling researchers to generate precise data for their specific applications.

Core Concepts in Solubility

Solubility, a critical physicochemical parameter, dictates the concentration of a compound that can dissolve in a given solvent to form a saturated solution at a specific temperature and pressure. In drug development, solubility significantly influences bioavailability, formulation, and efficacy. The general principle of "like dissolves like" governs solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Solubility Profile of Adenine: An Analog to 9-(THP)-adenine

The introduction of the tetrahydropyran (THP) group to the N9 position of adenine increases its lipophilicity, which is expected to alter its solubility profile compared to the parent molecule. While specific data for 9-(THP)-adenine is scarce, the solubility of adenine provides a foundational understanding. Adenine exhibits limited solubility in water and is generally more soluble in polar organic solvents.[1]

Below is a summary of the available quantitative and qualitative solubility data for adenine in various solvents. This data serves as a valuable reference point for estimating the solubility of 9-(THP)-adenine and for selecting appropriate solvents for experimental work.

| Solvent | Temperature (°C) | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL (for Adenine Hemisulfate) | [2] |

| Dimethylformamide (DMF) | Not Specified | ~2 mg/mL (for Adenine Hemisulfate) | [2] |

| Methanol (Hot) | Boiling | Slightly Soluble | [3] |

| Ethanol (Hot) | Boiling | Slightly Soluble | [3] |

| Chloroform | Not Specified | Insoluble | [3] |

| Ether | Not Specified | Insoluble | [3] |

| Formic Acid | Not Specified | 50 mg/mL | [3] |

| Acetic Acid | Not Specified | Soluble | [3] |

| Water | 25 | 1 g / 2000 mL | [3] |

| Water | Boiling | 1 g / 40 mL | [3] |

Note: The solubility of 9-(THP)-adenine is anticipated to be higher in less polar organic solvents compared to adenine due to the presence of the lipophilic THP group.

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of 9-(THP)-adenine in an organic solvent of interest using the widely accepted shake-flask method.[4][5][6]

1. Materials and Equipment:

-

9-(THP)-adenine (solid, crystalline powder)

-

Organic solvent of choice (analytical grade)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of solid 9-(THP)-adenine into a glass vial. An excess is crucial to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 700 rpm) for 24 hours. This extended incubation period is necessary to ensure that the solution reaches equilibrium.[4][5]

-

-

Separation of Solid and Liquid Phases:

-

After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the supernatant. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the solid material.

-

Filtration: Carefully filter the supernatant using a syringe filter. Ensure the filter membrane is compatible with the organic solvent used.

-

-

-

Quantification of Dissolved Compound:

-

Carefully transfer a known volume of the clear supernatant to a volumetric flask and dilute with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 9-(THP)-adenine in the diluted supernatant using a calibrated UV-Vis spectrophotometer or an HPLC-UV system. A pre-established calibration curve of 9-(THP)-adenine in the same solvent is required for accurate quantification.

-

3. Data Analysis:

-

Calculate the concentration of 9-(THP)-adenine in the original undiluted supernatant by accounting for the dilution factor.

-

The resulting concentration represents the thermodynamic solubility of 9-(THP)-adenine in the specific organic solvent at the tested temperature. The results are typically expressed in units of mg/mL or µg/mL.

Visualizing the Process and Influencing Factors

To further clarify the experimental process and the interplay of factors governing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the thermodynamic solubility of 9-(THP)-adenine.

References

Spectroscopic Profile of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine: A Technical Guide

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for the compound 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, also known as 9-(THP)-adenine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the known spectroscopic characteristics of its constituent moieties: the purine core (adenine) and the tetrahydropyran (THP) protecting group. This guide is intended for researchers, scientists, and professionals in drug development who require a reference for the characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR chemical shifts are based on data for adenine and tetrahydropyran derivatives. The solvent is assumed to be DMSO-d₆.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 (Purine) | ~8.1-8.2 | Singlet | Proton on the C2 carbon of the purine ring.[1] |

| H8 (Purine) | ~8.1-8.2 | Singlet | Proton on the C8 carbon of the purine ring.[1] |

| -NH₂ (Amine) | ~7.1-7.3 | Broad Singlet | Protons of the primary amine group at C6. Exchangeable with D₂O. |

| H2' (THP) | ~5.8-6.0 | Doublet of Doublets | Anomeric proton on the THP ring, adjacent to the oxygen and nitrogen. |

| H6'eq (THP) | ~3.9-4.1 | Multiplet | Equatorial proton on the C6' carbon of the THP ring. |

| H6'ax (THP) | ~3.5-3.7 | Multiplet | Axial proton on the C6' carbon of the THP ring. |

| H3', H4', H5' (THP) | ~1.5-2.0 | Multiplets | Methylene protons on the C3', C4', and C5' carbons of the THP ring. |

¹³C NMR (Carbon NMR): The expected carbon-13 NMR chemical shifts are predicted from data for adenine and tetrahydropyran. The solvent is assumed to be DMSO-d₆.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C6 (Purine) | ~156 | Carbon bearing the amine group. |

| C2 (Purine) | ~152 | |

| C4 (Purine) | ~149 | |

| C8 (Purine) | ~141 | |

| C5 (Purine) | ~118 | |

| C2' (THP) | ~85-88 | Anomeric carbon of the THP ring. |

| C6' (THP) | ~65-68 | Carbon adjacent to the ether oxygen in the THP ring. |

| C3', C4', C5' (THP) | ~20-30 | Methylene carbons of the THP ring.[2] |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the primary amine, the aromatic purine system, and the ether linkage of the THP group.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Intensity |

| N-H (Primary Amine) | 3400-3250 | Asymmetric & Symmetric Stretching | Medium (two bands)[3] |

| C-H (Aromatic) | 3100-3000 | Stretching | Medium to Weak |

| C-H (Aliphatic) | 3000-2850 | Stretching | Medium to Strong |

| C=N, C=C (Purine Ring) | 1650-1580 | Ring Stretching | Medium to Strong |

| N-H (Primary Amine) | 1650-1580 | Bending (Scissoring) | Medium to Strong[3] |

| C-O (Ether) | 1150-1050 | C-O-C Asymmetric Stretching | Strong[4][5] |

| C-N (Aromatic Amine) | 1335-1250 | Stretching | Strong[3] |

Mass Spectrometry (MS)

For the mass spectrum, Electrospray Ionization (ESI) is a suitable method. The expected molecular ion peak [M+H]⁺ would be at m/z 248.12.

Expected Fragmentation Pattern: The fragmentation in mass spectrometry is expected to proceed through several key pathways:

-

Cleavage of the Glycosidic Bond: The most prominent fragmentation is the cleavage of the N-glycosidic bond between the purine and the THP ring. This would result in two major fragments:

-

The adenine base fragment at m/z 136.06 (protonated adenine).

-

The tetrahydropyran oxonium ion at m/z 85.06.

-

-

Purine Ring Fragmentation: The adenine fragment (m/z 136.06) can further fragment through characteristic neutral losses, such as the loss of HCN (m/z 109.05) and NH₃.[6]

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and the major fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthetic organic compound.

Caption: Workflow for chemical synthesis, purification, and structural confirmation using spectroscopic methods.

References

- 1. Adenine(73-24-5) 1H NMR [m.chemicalbook.com]

- 2. Tetrahydropyran(142-68-7) 13C NMR [m.chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. benchchem.com [benchchem.com]

The Tetrahydropyranyl Group: A Linchpin in Modern Purine Chemistry for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of purine scaffolds has been a cornerstone in the development of a vast array of therapeutics, particularly in the realms of antiviral and anticancer agents. The inherent reactivity of the purine ring system, however, necessitates a nuanced approach to its chemical modification. Central to this strategy is the use of protecting groups, and among these, the tetrahydropyranyl (THP) group has emerged as a robust and versatile tool. This technical guide provides a comprehensive overview of the function and application of the THP group in purine chemistry, with a focus on its role in facilitating the synthesis of key intermediates for drug discovery.

Core Function: A Shield for Selective Synthesis

The primary role of the tetrahydropyranyl group in purine chemistry is to serve as a temporary protecting group for the acidic N-H protons of the purine ring, most commonly at the N9 position. Purines, such as adenine and guanine, possess multiple reactive nitrogen atoms. Direct alkylation or other modifications can lead to a mixture of isomers (e.g., N7 and N9 substitution), complicating purification and reducing the yield of the desired product.[1] By selectively protecting the N9 position with a THP group, chemists can direct subsequent reactions to other positions on the purine ring with high regioselectivity.

The THP group is an acetal, formed by the reaction of a purine with 3,4-dihydro-2H-pyran (DHP). This transformation renders the protected nitrogen non-nucleophilic and stable to a wide range of non-acidic reaction conditions, including those involving organometallics, hydrides, and basic reagents.[2][3] A significant advantage of the THP group is its straightforward introduction and its facile removal under mild acidic conditions, which preserves the integrity of the often-sensitive purine derivatives.[2][4]

Impact on Physicochemical Properties

Beyond its primary role as a protecting group, the introduction of the THP moiety can significantly alter the physicochemical properties of the parent purine. The bulky and non-polar nature of the THP group generally increases the solubility of purine derivatives in organic solvents such as dichloromethane, chloroform, and ethyl acetate. This enhanced solubility is highly advantageous for purification by column chromatography and for conducting reactions in non-aqueous media.

Key Applications in the Synthesis of Bioactive Purines

The utility of the THP group is prominently demonstrated in the synthesis of 6-substituted purine analogues, a class of compounds with significant therapeutic potential. A pivotal intermediate in this context is 6-chloro-9-(tetrahydropyran-2-yl)purine. This compound serves as a versatile building block for introducing a variety of substituents at the 6-position via nucleophilic aromatic substitution.

Logical Workflow for the Synthesis of 6-Substituted Purines

The following diagram illustrates the logical workflow for the synthesis of diverse 6-substituted purine derivatives, highlighting the critical role of the THP protecting group.

Caption: Synthetic workflow for 6-substituted purines.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps involving the THP group in purine chemistry.

Table 1: Synthesis of 6-Chloropurine from Hypoxanthine

| Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Hypoxanthine | POCl₃, N,N-Dimethylaniline | N/A | Reflux | 20 min | 99% | [5] |

Table 2: N9-THP Protection of 6-Chloropurine

| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 6-Chloropurine | 3,4-Dihydro-2H-pyran, p-TsOH | Ethyl Acetate | Room Temp. | 2.5 h | 82% (general) | [4] |

Table 3: Deprotection of 9-THP-Purines

| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 9-THP-Purine Derivative | 2% TFA | CH₂Cl₂ | Room Temp. | 1 h | ~90% (general) | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloropurine from Hypoxanthine[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of hypoxanthine (50 g, 0.368 mol), N,N-dimethylaniline (120 ml), and phosphorus oxychloride (500 ml) is prepared.

-

Reaction: The mixture is heated to reflux for 20 minutes.

-

Work-up: Excess phosphorus oxychloride is removed by vacuum distillation at a temperature below 70°C. Methylene chloride (1.0 L) is added to the oily residue.

-

Purification: The resulting solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns bright yellow. The reaction mixture is stirred overnight. Nitrogen gas is then passed through the solution for 1.5 hours to remove excess HCl. The product is collected by filtration, washed with hot methylene chloride (2 x 150 ml), and dried to yield 6-chloropurine hydrochloride as a cream-colored solid.

Protocol 2: Synthesis of 6-Chloro-9-(tetrahydropyran-2-yl)purine[1]

-

Reaction Setup: To a suspension of 6-chloropurine in ethyl acetate, add 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Deprotection of the THP Group[4]

-

Reaction Setup: Dissolve the 9-THP-protected purine derivative in a suitable solvent such as dichloromethane.

-

Reaction: Add a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 2% v/v). Stir the reaction mixture at room temperature and monitor by TLC.

-

Work-up: Once the reaction is complete, the mixture is concentrated under reduced pressure. The residue can be co-evaporated with a solvent like methanol to remove residual TFA.

-

Purification: The deprotected purine can be purified by crystallization or column chromatography if necessary.

Visualization of Key Chemical Transformations

Protection of a Purine with DHP

The following diagram illustrates the acid-catalyzed reaction for the introduction of the THP group onto the N9 position of a purine.

Caption: Mechanism of THP protection of a purine.

Deprotection of a 9-THP-Purine

This diagram shows the acid-catalyzed hydrolysis for the removal of the THP protecting group.

Caption: Mechanism of THP deprotection from a purine.

Conclusion

The tetrahydropyranyl group is an indispensable tool in the synthetic chemist's arsenal for the strategic modification of purines. Its ease of introduction and removal, coupled with its stability under a variety of reaction conditions, allows for the regioselective synthesis of complex purine derivatives. The use of THP-protected intermediates, such as 6-chloro-9-(tetrahydropyran-2-yl)purine, has significantly streamlined the path to novel purine-based drug candidates. A thorough understanding of the function and application of the THP group is therefore essential for professionals engaged in the design and synthesis of next-generation purine-targeted therapeutics.

References

The Sentinel of Synthesis: A Technical History of THP as a Protecting Group for Adenine

For decades, the tetrahydropyranyl (THP) group has played a crucial, albeit often understated, role in the intricate art of oligonucleotide synthesis. This technical guide delves into the discovery and history of THP as a protecting group for adenine, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application, from its early beginnings to its contemporary relevance.

The strategic protection and deprotection of reactive functional groups are paramount in the multi-step synthesis of complex molecules like nucleic acids. The adenine base, with its reactive exocyclic amine and N9-proton, presents a particular challenge. The THP group emerged as a simple, yet effective, solution for the temporary masking of the N9 position, preventing unwanted side reactions during the chemical construction of DNA and RNA strands.

A Historical Perspective: The Dawn of Nucleoside Chemistry

While the precise seminal publication detailing the very first use of the tetrahydropyranyl group to protect the N9 position of adenine remains elusive in historical records, its application arose from the foundational work on nucleoside and nucleotide chemistry in the mid-20th century. Pioneers in the field, such as Nobel laureate H. G. Khorana, were instrumental in developing the methodologies for polynucleotide synthesis. Their research in the 1950s and 1960s laid the groundwork for the systematic use of various protecting groups.

The general stability of the THP ether under a range of conditions, coupled with its straightforward, acid-catalyzed removal, made it an attractive candidate for protecting the N-H functionality of purine bases. The work of Colin B. Reese and his collaborators in the 1960s on analogous protecting groups, such as the 4-methoxytetrahydropyran-4-yl (MTHP) group, further underscores the active exploration of such acetal-based protecting strategies during this era of burgeoning biochemical synthesis.

The Chemistry of Protection and Deprotection: A Workflow

The application of the THP protecting group to adenine follows a straightforward, two-step process of protection and deprotection, as illustrated in the workflow diagram below.

Experimental Protocols

Protection of Adenine with Dihydropyran (DHP)

This protocol describes a general method for the acid-catalyzed addition of dihydropyran to an N-H bond.

Materials:

-

Adenine

-

Dihydropyran (DHP), freshly distilled

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

To a stirred suspension of adenine in the anhydrous solvent, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add a molar excess (typically 1.5 to 2 equivalents) of freshly distilled dihydropyran to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the N9-tetrahydropyranyl-adenine.

Deprotection of N9-Tetrahydropyranyl-adenine

This protocol outlines the acidic hydrolysis of the N-THP group to regenerate the free adenine.

Materials:

-

N9-Tetrahydropyranyl-adenine

-

Aqueous acetic acid (e.g., 80% acetic acid in water) or another dilute mineral acid.

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N9-tetrahydropyranyl-adenine in the aqueous acetic acid solution.

-

Stir the reaction mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent to remove any organic-soluble byproducts. The product, adenine, may have limited solubility in the organic phase.

-

The aqueous layer containing the adenine salt can be further processed to isolate the free base, if necessary, by adjusting the pH and inducing precipitation or by other suitable purification methods.

-

If the product is extracted into the organic phase, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude adenine.

Quantitative Data

Specific quantitative data for the initial synthesis of N9-THP-adenine is scarce in early publications. However, more recent studies utilizing THP protection on adenine derivatives provide an indication of the efficiency of this method.

| Derivative | Protection Yield | Deprotection Yield | Reference |

| 2-Substituted N9-THP-adenine | Not reported | ~60% | Recent Synthetic Publication |

Note: This table will be updated as more specific historical data becomes available.

Conclusion

The tetrahydropyranyl group, though perhaps overshadowed by more modern protecting groups, holds a significant place in the history of nucleic acid chemistry. Its early adoption for the protection of adenine's N9 position was a critical step in enabling the controlled, stepwise synthesis of oligonucleotides. The simplicity of its introduction and the mild conditions required for its removal cemented its utility for a generation of chemists. While contemporary methods may offer advantages in specific contexts, understanding the principles and history behind the use of the THP group provides valuable insight into the evolution of synthetic organic chemistry and its profound impact on the fields of biology and medicine. The legacy of the THP group serves as a testament to the ingenuity of early bioorganic chemists and their quest to unravel and recreate the molecules of life.

The Cornerstone of Modified Purine Synthesis: A Technical Guide to 9-(THP)-Adenine

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Among these, 9-(tetrahydropyran-2-yl)-adenine, or 9-(THP)-adenine, serves as a key intermediate, enabling the selective modification of the adenine scaffold. This technical guide provides an in-depth overview of the basic principles governing the use of 9-(THP)-adenine in synthesis, complete with experimental protocols, quantitative data, and workflow visualizations.

The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for the N9 position of adenine. Its introduction renders the otherwise reactive N-H bond inert to a variety of reaction conditions, thereby allowing for chemical transformations at other positions of the purine ring or on appended moieties. The subsequent facile removal of the THP group under mild acidic conditions regenerates the natural adenine structure, making it an invaluable tool in the synthesis of nucleoside analogs, probes, and therapeutic agents.

Core Principles of 9-(THP)-Adenine in Synthesis

The synthetic utility of 9-(THP)-adenine is centered around a straightforward two-stage process: protection and deprotection. The introduction of the THP group is typically achieved through an acid-catalyzed reaction of adenine with 3,4-dihydro-2H-pyran (DHP). Conversely, the removal of the THP group is accomplished by acid-catalyzed hydrolysis.

Protection of Adenine with a THP Group

The protection of the N9 position of adenine is a critical step to prevent unwanted side reactions during subsequent synthetic manipulations. The reaction involves the addition of the N9-H across the double bond of DHP, a process that is catalyzed by a protic or Lewis acid.

Experimental Protocol: Synthesis of 9-(tetrahydropyran-2-yl)adenine

A detailed experimental protocol for the synthesis of 9-(tetrahydropyran-2-yl)adenine from 2,6-dichloro-9H-purine provides a foundational method that can be adapted for adenine. In a representative procedure, 2,6-dichloro-9H-purine is reacted with 3,4-dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in an appropriate solvent like acetonitrile.[1] The reaction mixture is heated to facilitate the reaction.[1]

Table 1: Synthesis of a 9-(THP)-Purine Derivative [1]

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Product |

| 2,6-dichloro-9H-purine | 3,4-dihydropyran | PTSA | Acetonitrile | 60 °C | 1 h | 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |

Deprotection of 9-(THP)-Adenine

The removal of the THP protecting group is typically achieved under mild acidic conditions, which cleave the acetal linkage. This step is crucial for regenerating the N9-H of the adenine ring, a necessary feature for many biological applications.

Experimental Protocol: Acid-Catalyzed Deprotection of 9-(THP)-Adenine

A general and effective method for the deprotection of THP-protected purines involves treatment with a mild acid. For instance, deprotection of a 9-(THP)-purine derivative can be achieved using trifluoroacetic acid (TFA).[1] The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC) to ensure complete removal of the protecting group.

Visualization of the Synthetic Workflow

The use of 9-(THP)-adenine as a synthetic intermediate follows a logical progression of protection, modification, and deprotection. This workflow is essential for the regioselective synthesis of 9-substituted adenine derivatives.

Caption: Synthetic workflow for 9-substituted adenines.

Application in Multi-Step Synthesis

The true value of 9-(THP)-adenine is realized in multi-step syntheses where modifications to the adenine ring are required. By protecting the N9 position, chemists can perform reactions such as halogenation, cross-coupling, or amination at other positions of the purine core.

Table 2: Representative Reactions on THP-Protected Purines

| Starting Material | Reagents and Conditions | Product | Reference |

| 9-(THP)-6-chloropurine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 9-(THP)-6-phenylpurine | N/A |

| 9-(THP)-6,8-dichloropurine | Benzylamine, base | 9-(THP)-6-(benzylamino)-8-chloropurine | N/A |

Note: The reactions in this table are illustrative examples of transformations that can be performed on a THP-protected purine scaffold.

Dual Protection Strategies: The Case of N6-Benzoyl-9-(THP)-Adenine

In more complex syntheses, such as the preparation of modified nucleosides for oligonucleotide synthesis, protection of both the N9 position and the exocyclic N6 amino group is often necessary. The benzoyl (Bz) group is a common choice for protecting the N6-amino group of adenine. The synthesis of N6-benzoyl-9-(THP)-adenine would involve a two-step protection sequence.

Caption: Dual protection strategy for adenine.

The synthesis of N6-benzoyladenine is a well-established procedure.[2] Subsequent protection of the N9 position with a THP group would follow the general protocol outlined earlier. This dual-protected intermediate is a valuable building block for the synthesis of complex adenine derivatives.

Conclusion

9-(THP)-adenine is a versatile and indispensable tool in the arsenal of synthetic chemists working on the modification of purines. Its ease of formation, stability to a range of reaction conditions, and facile cleavage make it an ideal protecting group strategy. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals to effectively utilize 9-(THP)-adenine in the design and execution of novel synthetic routes toward important biological targets.

References

Methodological & Application

Application Notes and Protocols: Selective Protection of Adenine's Exocyclic Amine with Dihydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective protection of the exocyclic amine (N6) of adenine with a tetrahydropyranyl (THP) group, utilizing dihydropyran (DHP). Due to the inherent reactivity of the N9 position of the purine ring, a direct and selective N6 protection is challenging. Therefore, a robust multi-step strategy is presented, which involves the transient protection of the N9 position with a trityl group, followed by the protection of the N6-amino group with DHP, and subsequent selective deprotection of the N9-trityl group. Finally, a protocol for the removal of the N6-THP protecting group is also provided. This methodology allows for the specific modification of adenine at its exocyclic amine for applications in medicinal chemistry and drug development.

Introduction

The selective modification of nucleobases is a cornerstone of drug discovery and development, enabling the synthesis of novel nucleoside analogs with potential therapeutic applications. Adenine, a fundamental component of nucleic acids, possesses multiple reactive sites, including the exocyclic N6-amino group and the N9 position of the purine ring. The protection of the N6-amino group is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

Dihydropyran (DHP) is a commonly employed reagent for the protection of hydroxyl and amino groups, forming a stable tetrahydropyranyl (THP) acetal or aminal, respectively. The THP group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. However, the direct reaction of adenine with DHP typically leads to the preferential alkylation of the more nucleophilic N9 position.

To overcome this challenge, this protocol details a three-step approach for the selective N6-protection of adenine. This involves:

-

N9-Protection: The N9 position of adenine is first protected with a trityl (triphenylmethyl) group.

-

N6-Protection: The N6-amino group of 9-trityladenine is then protected with dihydropyran.

-

Selective N9-Deprotection: The N9-trityl group is selectively removed under mild acidic conditions, leaving the N6-THP group intact.

A final protocol for the deprotection of the N6-THP group to regenerate the free N6-amino group is also described.

Chemical Structures and Reaction Scheme

Caption: Overall reaction scheme for the selective N6-protection of adenine.

Experimental Protocols

Protocol 1: Synthesis of 9-Trityladenine (N9-Protection)

This protocol describes the protection of the N9 position of adenine with a trityl group.

Materials:

-

Adenine

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a stirred solution of adenine (1.0 eq) in anhydrous pyridine, add trityl chloride (1.1 eq) portionwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, pour the mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by filtration and wash thoroughly with water and then with diethyl ether.

-

Dry the solid under vacuum to afford 9-trityladenine.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Yield (%) |

| Adenine | 135.13 | 10.0 | 1.0 | 1.35 g | - |

| Trityl Chloride | 278.78 | 11.0 | 1.1 | 3.07 g | - |

| 9-Trityladenine | 377.45 | - | - | - | ~90 |

Protocol 2: Synthesis of N6-(Tetrahydropyran-2-yl)-9-trityladenine (N6-Protection)

This protocol details the protection of the N6-amino group of 9-trityladenine with dihydropyran.

Materials:

-

9-Trityladenine

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 9-trityladenine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Yield (%) |

| 9-Trityladenine | 377.45 | 5.0 | 1.0 | 1.89 g | - |

| Dihydropyran | 84.12 | 7.5 | 1.5 | 0.63 g (0.68 mL) | - |

| p-TsOH·H₂O | 190.22 | 0.25 | 0.05 | 47.6 mg | - |

| N6-THP-9-Trityladenine | 461.57 | - | - | - | ~85 |

Protocol 3: Selective Synthesis of N6-(Tetrahydropyran-2-yl)adenine (Selective N9-Deprotection)

This protocol describes the selective removal of the N9-trityl group under mild acidic conditions.

Materials:

-

N6-(Tetrahydropyran-2-yl)-9-trityladenine

-

80% Acetic acid in water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Dissolve N6-(tetrahydropyran-2-yl)-9-trityladenine (1.0 eq) in 80% aqueous acetic acid.

-

Heat the reaction mixture at 50-60 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of triphenylmethanol.

-

After completion, cool the reaction mixture to room temperature and neutralize carefully with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield N6-(tetrahydropyran-2-yl)adenine.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Yield (%) |

| N6-THP-9-Trityladenine | 461.57 | 2.0 | 1.0 | 0.92 g | - |

| 80% Acetic Acid | - | - | - | 20 mL | - |

| N6-THP-Adenine | 219.24 | - | - | - | ~75 |

Protocol 4: Deprotection of N6-(Tetrahydropyran-2-yl)adenine

This protocol outlines the removal of the N6-THP protecting group to regenerate adenine.

Materials:

-

N6-(Tetrahydropyran-2-yl)adenine

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Dissolve N6-(tetrahydropyran-2-yl)adenine (1.0 eq) in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield adenine.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Yield (%) |

| N6-THP-Adenine | 219.24 | 1.0 | 1.0 | 219 mg | - |

| p-TsOH·H₂O | 190.22 | 0.1 | 0.1 | 19 mg | - |

| Adenine | 135.13 | - | - | - | >90 |

Experimental Workflow Diagram

Caption: Workflow for the selective N6-protection and subsequent deprotection of adenine.

Signaling Pathway and Logical Relationship Diagram

Application Notes and Protocols for the Use of 9-(THP)-adenine in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 9-(tetrahydropyran-2-yl)-adenine [9-(THP)-adenine] as a protecting group strategy for adenine in solid-phase oligonucleotide synthesis. The tetrahydropyranyl (THP) group is a labile, acid-sensitive protecting group. Its use for the N6-protection of deoxyadenosine [N6-(THP)-dA] offers the potential for milder deprotection conditions compared to the standard benzoyl (Bz) protecting group, which is advantageous for the synthesis of oligonucleotides containing sensitive modifications.

Data Presentation: Comparison of Adenine Protecting Groups

The selection of a protecting group for the N6-amino group of deoxyadenosine is a critical parameter in oligonucleotide synthesis. The ideal protecting group should be stable throughout the synthesis cycles but readily removable under conditions that do not damage the final oligonucleotide. The table below provides a comparative summary of the properties of N6-(THP)-adenine in relation to commonly used protecting groups.

| Protecting Group | Structure | Lability | Deprotection Conditions | Key Advantages | Potential Considerations |

| Benzoyl (Bz) | Acyl | Stable | Concentrated NH₄OH, 55°C, 8-16 hours | High stability during synthesis, well-established protocols. | Harsh deprotection conditions can damage sensitive modifications. |

| Phenoxyacetyl (Pac) | Acyl | Labile | Concentrated NH₄OH, room temp, 2-4 hours or K₂CO₃/MeOH.[1] | Mild deprotection allows for incorporation of sensitive labels.[2] | May be less stable during prolonged synthesis of long oligonucleotides. |

| Dimethylformamidine (dmf) | Amidine | Labile | Concentrated NH₄OH, 55°C, 1 hour or room temp, 8 hours.[3] | Rapid deprotection, increased resistance to depurination.[4][5] | Can be more expensive than standard protecting groups. |

| Tetrahydropyranyl (THP) | Acetal | Highly Labile (Acid-sensitive) | Mildly acidic conditions (e.g., 80% acetic acid) or potentially milder basic conditions. | Potentially very mild, orthogonal deprotection strategy. | Potential instability to the acidic deblocking step (TCA/DCA) in the synthesis cycle. Requires careful optimization. |

Experimental Protocols

The following protocols outline the key steps for the incorporation of N6-(THP)-dA into synthetic oligonucleotides using the phosphoramidite method on an automated DNA synthesizer.

Protocol 1: Preparation of N6-(THP)-dA Phosphoramidite